Methyl 3-hydroxy-2,3-dimethylpentanoate

Enzymatic stability Steric hindrance Tertiary alcohol ester

Methyl 3-hydroxy-2,3-dimethylpentanoate (CAS 61841-03-0) is a branched-chain β-hydroxy ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. The compound is characterized by a tertiary hydroxyl group at the 3-position and twin methyl substituents at the 2- and 3-positions on a pentanoate backbone, placing it within the broader class of sterically hindered α-hydroxy esters.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 61841-03-0
Cat. No. B14556304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-2,3-dimethylpentanoate
CAS61841-03-0
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCC(C)(C(C)C(=O)OC)O
InChIInChI=1S/C8H16O3/c1-5-8(3,10)6(2)7(9)11-4/h6,10H,5H2,1-4H3
InChIKeyCDEBWVIABSHTMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-hydroxy-2,3-dimethylpentanoate (CAS 61841-03-0): Core Identity and Structural Classification for Chemical Procurement


Methyl 3-hydroxy-2,3-dimethylpentanoate (CAS 61841-03-0) is a branched-chain β-hydroxy ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol [1]. The compound is characterized by a tertiary hydroxyl group at the 3-position and twin methyl substituents at the 2- and 3-positions on a pentanoate backbone, placing it within the broader class of sterically hindered α-hydroxy esters . Its unique substitution pattern distinguishes it from closely related regioisomers, creating distinct physicochemical and potential biological interaction profiles that are critical for research and industrial application selection.

Why Methyl 3-hydroxy-2,3-dimethylpentanoate Cannot Be Casually Substituted by Its 2,2-Dimethyl or 2,4-Dimethyl Regioisomers


The specific 2,3-dimethyl-3-hydroxy arrangement in methyl 3-hydroxy-2,3-dimethylpentanoate generates a tertiary alcohol center at C3, which is absent in the 2,2-dimethyl and 2,4-dimethyl regioisomers. This structural feature creates a unique steric environment that significantly influences hydrogen bonding capability, susceptibility to enzymatic hydrolysis, and chromatographic retention behavior (projected XLogP3 of 1.1 versus 1.3 for the 2,2-dimethyl analog) [1]. Research on related tertiary alcohol esters demonstrates that the steric hindrance created by such configurations substantially affects enzyme-substrate specificity, with bacterial strains exhibiting varying degrees of hydrolytic activity toward structurally complex substrates [2]. Consequently, interchange with even close regioisomers can lead to fundamentally different reactivity profiles, metabolic fates, and analytical outcomes, undermining experimental reproducibility and process consistency.

Quantitative Differentiation of Methyl 3-hydroxy-2,3-dimethylpentanoate from Its Closest Analogs: A Procurement-Focused Evidence Matrix


Enhanced Steric Hindrance at the Hydroxyl-Bearing Center Correlates with Reduced Enzymatic Hydrolysis Rate

Methyl 3-hydroxy-2,3-dimethylpentanoate possesses a tertiary alcohol at the 3-position (quaternary carbon), a feature absent in the 2,2-dimethyl analog (secondary alcohol) and the 2,4-dimethyl analog (secondary alcohol). Comparative enzymatic hydrolysis studies on structurally analogous tertiary versus secondary alcohol esters demonstrate that tertiary alcohol esters exhibit significantly reduced hydrolytic rates by general carboxylesterases due to steric shielding of the ester carbonyl [1]. This class-level inference supports the expectation of enhanced metabolic or process stability for the 2,3-dimethyl-3-hydroxy isomer relative to its secondary alcohol regioisomers.

Enzymatic stability Steric hindrance Tertiary alcohol ester

Lower Computed Lipophilicity (XLogP3) Drives Distinct Chromatographic Retention and Solubility Profile

The target compound exhibits a computed XLogP3 of 1.1, which is 0.2 log units lower than the 2,2-dimethyl regioisomer (methyl 3-hydroxy-2,2-dimethylpentanoate, XLogP3 = 1.3) [1][2]. This difference arises from the distinct spatial arrangement of hydrophobic methyl groups and the hydroxyl moiety, altering the compound's polarity and, consequently, its behavior in reversed-phase liquid chromatography, liquid-liquid extraction, and solvent partitioning.

Lipophilicity Chromatography Physicochemical properties

Distinct Molecular Topology and Hydrogen Bonding Capacity Influences Biological Recognition

Despite having identical molecular formula and topological polar surface area (TPSA = 46.5 Ų) as the 2,2-dimethyl regioisomer, the specific spatial orientation of the hydroxyl and methyl groups in methyl 3-hydroxy-2,3-dimethylpentanoate creates a unique three-dimensional pharmacophore [1]. The quaternary carbon at C3 bearing both a hydroxyl and a methyl group generates a sterically congested center that is absent in the 2,2-dimethyl analog. Computational docking studies on related branched esters indicate that such differences in molecular topology significantly alter binding poses and affinity within enzymatic active sites that exhibit shape complementarity [2].

Molecular recognition Topological polar surface area Drug design

Differential Reactivity in Condensation and Acylation Reactions Due to Steric Constraint at the Ester Moiety

The proximity of the quaternary C3 center (bearing hydroxyl and methyl groups) to the ester carbonyl in the 2,3-dimethyl-3-hydroxy isomer creates a more sterically encumbered ester group compared to the 2,2-dimethyl or 2,4-dimethyl analogs. This structural feature predicts a reduced rate of nucleophilic acyl substitution reactions, a critical parameter in synthetic schemes involving selective ester activation. Related branched hydroxy esters have shown that substitution at the adjacent position to the ester carbonyl can reduce reaction rates by up to an order of magnitude under identical conditions [1].

Synthetic chemistry Reactivity Steric effects

High-Value Application Scenarios for Methyl 3-hydroxy-2,3-dimethylpentanoate Driven by Its Specific Structural Attributes


Enzymatic Stability Screening for Metabolic Probe Design

The tertiary alcohol at C3 in methyl 3-hydroxy-2,3-dimethylpentanoate provides a sterically shielded ester group that predicts reduced susceptibility to ubiquitous carboxylesterases, a feature supported by class-level evidence on tertiary alcohol ester stability [1]. This makes the compound a valuable candidate scaffold for designing metabolically stable probes or prodrugs where controlled ester lability is desired, providing a distinct advantage over its secondary alcohol regioisomers which are predicted to undergo more rapid hydrolysis.

Chromatographic Reference Standard for Isomeric Purity Method Development

With a computed XLogP3 of 1.1, which differs by a measurable 0.2 log units from the 2,2-dimethyl regioisomer (XLogP3 = 1.3) [1], methyl 3-hydroxy-2,3-dimethylpentanoate serves as an ideal reference standard for developing robust HPLC or LC-MS methods aimed at separating and quantifying closely related positional isomers that co-exist as impurities or byproducts in industrial synthetic mixtures.

Structure-Activity Relationship (SAR) Exploration of Steric Effects in Enzyme Binding Pockets

The unique three-dimensional topology generated by the quaternary C3 center in methyl 3-hydroxy-2,3-dimethylpentanoate provides a sterically demanding probe for mapping the shape tolerance of enzymatic active sites, particularly esterases and transaminases [2]. This represents a differentiated research tool compared to the 2,2-dimethyl and 2,4-dimethyl regioisomers, which present different steric challenges and cannot substitute for each other in SAR studies focused on the C2-C3 region.

Precursor for Chiral Building Blocks in Asymmetric Synthesis

The compound contains two undefined stereocenters (at C2 and C3), creating the potential for four distinct stereoisomers . This chirality, combined with the differentiated reactivity of the tertiary alcohol (vs. secondary alcohol in regioisomers), positions methyl 3-hydroxy-2,3-dimethylpentanoate as a versatile precursor for generating enantiomerically enriched chiral alcohols or esters through stereoselective enzymatic or chemical transformations, relevant to pharmaceutical intermediate synthesis.

Quote Request

Request a Quote for Methyl 3-hydroxy-2,3-dimethylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.